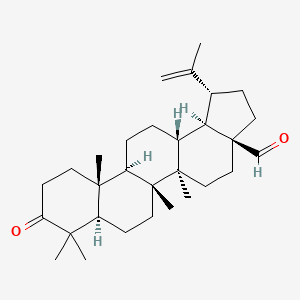
Betulonaldehyde
Overview
Description
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other triterpenoid derivatives.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Exhibits anti-cancer, anti-inflammatory, and anti-malarial activities. .
Industry: Utilized in the development of pharmaceuticals and cosmetic products due to its bioactive properties
Mechanism of Action
Target of Action
Betulonal primarily targets cancerous cells and the malaria parasite P. falciparum . It has been found to be cytotoxic to NCI H187 lung cancer cells and non-cancerous Vero cells . The anti-apoptotic proteins Bcl-2 and XIAP, which are overexpressed in cancerous cells, are also targeted by Betulonal .
Mode of Action
Betulonal interacts with its targets, leading to changes in their function. For instance, it has been found to be active against P. falciparum, indicating a potential interaction with the parasite’s biological processes . .
Biochemical Pathways
It is known that betulonal can exert important anticancer activities through modulation of diverse cellular pathways
Pharmacokinetics
It is known that betulonal is a derivative of the cholesterol biosynthesis inhibitor betulin
Result of Action
The molecular and cellular effects of Betulonal’s action primarily involve cytotoxic effects on cancer cells and non-cancerous cells . It also has activity against P. falciparum, indicating potential antimalarial effects .
Action Environment
It is known that the bioavailability of similar compounds can be improved by encapsulating them into nanocarriers
Future Directions
Biochemical Analysis
Biochemical Properties
Betulonal interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is active against P. falciparum and cytotoxic to NCI H187 lung cancer cells and non-cancerous Vero cells . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
Betulonal has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to have cytotoxic effects on lung cancer cells .
Molecular Mechanism
The molecular mechanism of Betulonal’s action is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact molecular mechanisms under these processes are still being understood .
Preparation Methods
Synthetic Routes and Reaction Conditions
Betulonal can be synthesized from betulin through a series of oxidation reactions. The primary synthetic route involves the oxidation of betulin to betulonic acid, followed by a reduction to betulonal. Common reagents used in these reactions include chromium trioxide (CrO₃) for oxidation and sodium borohydride (NaBH₄) for reduction .
Industrial Production Methods
Industrial production of betulonal typically involves the extraction of betulin from birch bark, followed by chemical conversion processes. The extraction is usually performed using solvents like ethanol or methanol. The subsequent chemical reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Betulonal undergoes various chemical reactions, including:
Oxidation: Betulonal can be further oxidized to betulonic acid.
Reduction: It can be reduced to betulinic alcohol.
Substitution: Betulonal can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Grignard reagents (e.g., phenylmagnesium bromide) in ether.
Major Products Formed
Oxidation: Betulonic acid.
Reduction: Betulinic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Comparison with Similar Compounds
Betulonal is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include:
Betulin: The precursor to betulonal, known for its anti-inflammatory and anti-viral properties.
Betulinic acid: Another derivative of betulin, widely studied for its anti-cancer and anti-HIV activities.
Lupeol: A triterpenoid with anti-inflammatory and anti-cancer properties, structurally similar to betulonal but with different functional groups
Betulonal stands out due to its potent anti-cancer and anti-malarial activities, making it a valuable compound for further research and development in therapeutic applications .
Properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-23,25H,1,8-17H2,2-7H3/t20-,21+,22-,23+,25+,27-,28+,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAVMNJPXLZEIG-CNRMHUMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346531 | |
| Record name | Betulonaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4439-98-9 | |
| Record name | Betulonaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2428739.png)
![2-{[1-(6-Ethoxypyridazine-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2428740.png)

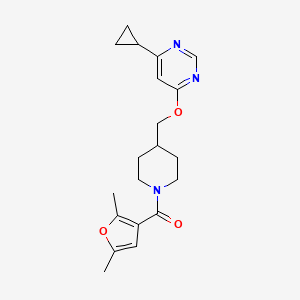
![8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione](/img/no-structure.png)
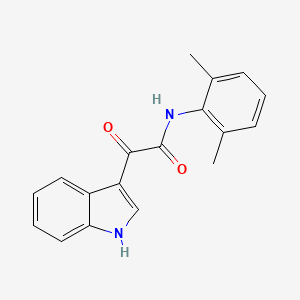

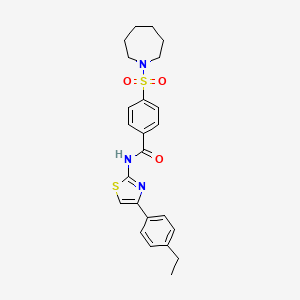

![(Z)-ethyl 4-(((4-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2428752.png)

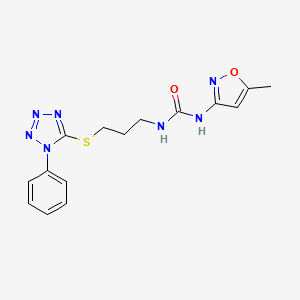
![2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2428757.png)
![(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2428758.png)
